molecular formula C23H27F4N3 B5971598 1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine

1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine

Cat. No. B5971598
M. Wt: 421.5 g/mol
InChI Key: IFZKVZLZADETFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine, also known as TFP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which further enhances its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been demonstrated to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. This compound has also been shown to enhance cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it an ideal compound for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can lead to adverse effects on cell viability and function.

Future Directions

There are several future directions for the research and development of 1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine. One area of interest is the identification of novel analogs of this compound with improved pharmacological properties, such as increased potency and selectivity for specific receptor subtypes. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Additionally, the development of new methods for the synthesis of this compound and its analogs could lead to the production of more cost-effective and efficient compounds for research and clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis of this compound is a multi-step process that involves the use of various reagents and catalysts. This compound has been extensively studied for its pharmacological properties and has been shown to possess a wide range of activities, including antidepressant, anxiolytic, and antipsychotic effects. While there are limitations to its use in lab experiments, the future directions for research and development of this compound are promising and could lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is the reaction of 1-(4-fluorophenyl)piperazine with 1-[4-(trifluoromethyl)benzyl]-3-piperidinylmethanol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F4N3/c24-20-7-9-21(10-8-20)29-12-14-30(15-13-29)22-2-1-11-28(17-22)16-18-3-5-19(6-4-18)23(25,26)27/h3-10,22H,1-2,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZKVZLZADETFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.